Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- typically involves the condensation of aryl methanones with 5-(bromomethyl)-3-phenyl-4,5-dihydroisoxazole in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (4-methylphenyl)phenyl-
- Methanone, (3-methylphenyl)phenyl-
- Methanone, (4-aminophenyl)phenyl-
Uniqueness
Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl- stands out due to its isoxazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
93979-28-3 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(5-benzyl-4,5-dihydro-1,2-oxazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H15NO2/c19-17(14-9-5-2-6-10-14)16-12-15(20-18-16)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI Key |
ZJMCSVQDAOAVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.